3-(Trifluoromethyl)cinnamic acid methyl ester
Overview
Description
3-(Trifluoromethyl)cinnamic acid methyl ester is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring, which significantly influences its chemical properties and reactivity
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)cinnamic acid methyl ester plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of cinacalcet, a drug used for the treatment of secondary hyperparathyroidism . The interactions of this compound with enzymes such as tyrosinase have been studied, showing its potential to inhibit enzyme activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been explored in several studies. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit spontaneous motility in mice, indicating its potential impact on cellular activities . Additionally, its role in modulating gene expression and metabolic processes highlights its significance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as tyrosinase by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This enzyme inhibition mechanism is a key aspect of its molecular action. Furthermore, the compound’s ability to modulate gene expression through interactions with transcription factors and other regulatory proteins adds another layer to its biochemical significance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has provided insights into its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of spontaneous motility in mice . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. For instance, its role in the synthesis of cinacalcet involves multiple enzymatic steps
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity . Understanding these localization mechanisms is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)cinnamic acid methyl ester typically involves the esterification of 3-(Trifluoromethyl)cinnamic acid. One common method is the reaction of 3-(Trifluoromethyl)benzaldehyde with malonic acid in the presence of a base catalyst such as triethylamine or diisopropyl ethyl amine. The reaction proceeds through an aldol condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using suitable solvents like methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cinnamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzoic acid
Reduction: 3-(Trifluoromethyl)cinnamyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Trifluoromethyl)cinnamic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cinnamic acid methyl ester involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts the plasma membrane of microorganisms, leading to cell lysis. It can also interfere with nucleic acid and protein synthesis, thereby inhibiting microbial growth . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cinnamic acid
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)cinnamyl alcohol
Uniqueness
Compared to its analogs, 3-(Trifluoromethyl)cinnamic acid methyl ester exhibits unique properties due to the presence of both the ester and trifluoromethyl groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Its derivatives often show improved biological activity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAIZQSBGPNEEN-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210220 | |
Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104201-66-3 | |
Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104201-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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